Lipophilicity Increase vs. Unsubstituted Core
6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine demonstrates a computed XLogP3-AA value of 1.4 [1]. In comparison, the unsubstituted [1,2,4]triazolo[4,3-a]pyridine core (CAS 274-80-6) exhibits a calculated logP of 0.689 [2]. This represents an approximately two-fold increase in calculated partition coefficient, indicating enhanced lipophilicity attributable to the combined contributions of the 6-methyl and 8-nitro substituents.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | Unsubstituted [1,2,4]triazolo[4,3-a]pyridine; Calculated logP = 0.689 |
| Quantified Difference | ΔLogP ≈ +0.71 (approximately 2.0× calculated partition coefficient) |
| Conditions | Computed values using XLogP3 algorithm for target compound; SPRESIweb-calculated logP for unsubstituted core |
Why This Matters
Higher lipophilicity (XLogP3-AA = 1.4 vs 0.689 for unsubstituted core) expands the accessible chemical space for membrane-permeable drug candidates and broadens solvent compatibility in synthetic transformations.
- [1] National Center for Biotechnology Information. PubChem Computed Properties for CID 26966735. XLogP3-AA: 1.4. 2025. View Source
- [2] SpringerMaterials. [1,2,4]Triazolo[4,3-a]pyridine Substance Profile. Calculated Log P: 0.689. CAS 274-80-6. View Source
